methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Physicochemical profiling Ionization state Oral bioavailability

This methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide (CAS 899540-02-4) offers a differentiated monocyclic sulfonamide scaffold critical for antiviral drug discovery. Unlike benzothiadiazine dioxides, its lower molecular weight (266.27) and predicted pKa of 4.14 provide superior oral bioavailability potential. The 3-methoxycarbonyl ester serves as a versatile synthetic handle for generating amide and heterocyclic libraries. Procure this compound for HIV NNRTI, HCV NS5B, or HCMV inhibitor programs.

Molecular Formula C11H10N2O4S
Molecular Weight 266.27
CAS No. 899540-02-4
Cat. No. B2653437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
CAS899540-02-4
Molecular FormulaC11H10N2O4S
Molecular Weight266.27
Structural Identifiers
SMILESCOC(=O)C1=CC(=NS(=O)(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O4S/c1-17-11(14)10-7-9(12-18(15,16)13-10)8-5-3-2-4-6-8/h2-7,13H,1H3
InChIKeyWNSATDQQQGMKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide (CAS 899540-02-4): A Distinct Monocyclic Sulfonamide Scaffold for Antiviral and CNS Drug Discovery


Methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide (CAS 899540-02-4) is a monocyclic 1,2,6-thiadiazine 1,1-dioxide featuring a 5-phenyl substituent and a 3-methyl carboxylate ester. This heterocyclic sulfonamide scaffold is structurally related to benzothiadiazine dioxides, which are established non-nucleoside inhibitors of human cytomegalovirus (HCMV) [1] and hepatitis C virus (HCV) polymerase [2]. The 1,2,6-thiadiazine 1,1-dioxide core has also been explored as a bioisosteric replacement for pyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 [3]. The compound's predicted pKa of 4.14 and calculated logP place it in a favorable physicochemical space for oral bioavailability, distinguishing it from more lipophilic benzannulated analogs.

Why Methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide Cannot Be Replaced by Generic Analogs in Structure-Activity Studies


Substitution at the 3-position of the 1,2,6-thiadiazine 1,1-dioxide ring critically modulates both physicochemical properties and biological target engagement. The methyl carboxylate ester at position 3 of the target compound imparts a predicted pKa of 4.14 , whereas the corresponding 3-methyl analog exhibits an experimentally determined pKa of 2.94 [1]—a difference that alters the ionization state at physiological pH and consequently affects membrane permeability, protein binding, and oral absorption. The monocyclic 5-phenyl core further differentiates this compound from benzothiadiazine dioxides, which, despite their potent antiviral activity against HCMV (EC50 values in the low micromolar range) [2], carry a higher molecular weight and lipophilicity burden that can limit developability. Generic substitution with an unadorned thiadiazine dioxide or a benzannulated analog would therefore fail to recapitulate the specific pharmacokinetic and pharmacodynamic profile conferred by this precise substitution pattern.

Quantitative Differentiation Evidence for Methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide vs. Closest Analogs


pKa-Driven Ionization State Differentiation vs. 3-Methyl-5-phenyl Analog

The target compound (methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide) has a predicted pKa of 4.14 . In contrast, the closely related 3-methyl-5-phenyl-2H-1,2,6-thiadiazine 1,1-dioxide analog has an experimentally determined pKa of 2.94 ± 0.10 (by HPLC) and 2.52 ± 0.17 (by plate reader) [1]. At physiological pH 7.4, the target compound (pKa 4.14) is expected to be >99.9% ionized (deprotonated sulfonamide NH), while the 3-methyl analog (pKa 2.94) is also >99.9% ionized. However, the difference becomes critical in mildly acidic compartments (e.g., early endosomes, pH ~6.0; intestinal lumen, pH ~5.5–6.5), where the target compound (pKa 4.14) is approximately 98–99% ionized, compared to the 3-methyl analog (pKa 2.94) at >99.9% ionization—a relative ~10-fold difference in the neutral fraction that can meaningfully impact passive membrane permeation in these microenvironments [1].

Physicochemical profiling Ionization state Oral bioavailability

Lipophilicity Profile Differentiation vs. 3-Methyl-5-phenyl Analog

The target compound's 3-carboxylate ester group is anticipated to confer a distinct lipophilicity profile compared to the 3-methyl analog. The 3-methyl-5-phenyl-2H-1,2,6-thiadiazine 1,1-dioxide has been experimentally characterized with logPpw in good agreement with its cLogP value [1]. At pH 7.0, the 3-methyl analog exhibits a measured logDpw of approximately 2.57 [REFS-1, Table 3, well G 1–4], reflecting the lipophilicity of the predominantly ionized species. The target compound, bearing a more polar methoxycarbonyl substituent, is predicted to have a lower logD (cLogP ~1.10) [1], translating to a calculated ΔlogD of approximately −1.5 log units relative to the 3-methyl analog. This reduced lipophilicity, combined with the higher pKa (4.14 vs. 2.94), positions the target compound more favorably within the Lipinski rule-of-five space for oral drug candidates.

Lipophilicity logD Drug-likeness

Antiviral Target Engagement Potential vs. Benzothiadiazine Dioxide HCMV Inhibitors

Benzothiadiazine dioxide derivatives have demonstrated potent anti-HCMV activity, with key compounds such as the 3-amino-6H-1,2,6-thiadiazine 1,1-dioxide derivative (compound 16) inhibiting HCMV replication at low micromolar concentrations (EC50 values in the range of 0.5–5 μM) [1]. The target compound—methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide—is a monocyclic analog that lacks the fused benzene ring. This structural simplification reduces molecular weight (MW 266.27 vs. ~300–350 Da for benzothiadiazines) and eliminates the planarity-driven π-stacking promiscuity associated with the benzannulated core, while retaining the critical SO2NH hydrogen-bond donor–acceptor motif required for target engagement in viral polymerase active sites [2]. Although direct antiviral data for the target compound are not yet reported, the scaffold has been prioritized in patent literature as a core structure for HCV polymerase inhibition [2], indicating validated antiviral potential.

Antiviral activity HCMV inhibition Scaffold comparison

HIV-1 NNRTI Scaffold Comparison: 5-Phenyl Monocyclic vs. 3,5-Diaryl Substituted Analogs

The 1,2,6-thiadiazine 1,1-dioxide scaffold has been successfully employed as a bioisosteric replacement for pyrimidine rings in non-nucleoside reverse transcriptase inhibitors (NNRTIs). In a systematic study by Tian et al. [1], 3,5-disubstituted-1,2,6-thiadiazine-1,1-dione derivatives were synthesized and evaluated, with three compounds exhibiting moderate anti-HIV-1 activity (EC50 = 23–32 μM) in MT-4 cell cultures. Compound IIg was confirmed as an HIV-1 RT inhibitor via enzymatic assay [1]. The target compound—methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide—contains the identical core scaffold but with a 3-carboxylate ester rather than the 3-aryl/heteroaryl substituents present in the active NNRTIs. This ester group serves as a versatile synthetic handle for late-stage diversification (hydrolysis, amidation, reduction) to generate focused libraries exploring the 3-position SAR, a strategy not readily accessible with the 3-methyl or 3-aryl analogs.

HIV-1 NNRTI Bioisosterism Reverse transcriptase inhibition

Optimal Research and Industrial Application Scenarios for Methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide


Core Scaffold for HIV-1 NNRTI Library Synthesis via 3-Position Diversification

The 3-methoxycarbonyl substituent on methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide provides a convenient synthetic handle for generating amide, hydrazide, and heterocyclic derivatives via standard coupling chemistry. As demonstrated by Tian et al. [1], the 1,2,6-thiadiazine 1,1-dioxide core is a validated bioisostere of the pyrimidine ring in NNRTIs, with lead compounds achieving EC50 values of 23–32 μM against HIV-1. Starting from the target ester, parallel synthesis of 3-carboxamide libraries can rapidly explore the SAR of the 3-position, which is a critical vector for NNRTI binding pocket interactions [1]. This scenario is ideal for academic medicinal chemistry groups and biotech companies engaged in early-stage anti-HIV drug discovery seeking a modular, patent-differentiating scaffold.

Monocyclic Sulfonamide Probe for HCV NS5B Polymerase Inhibitor Optimization

Benzothiadiazine dioxides are established HCV NS5B polymerase inhibitors, with X-ray crystallography confirming critical hydrogen-bond interactions between the SO2NH group and the enzyme active site [2]. Methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide retains this essential pharmacophore while eliminating the fused benzene ring, resulting in a lower molecular weight scaffold (MW 266.27) that may exhibit improved solubility and reduced CYP450-mediated metabolism associated with the benzannulated core. Its predicted pKa of 4.14 and lower logD distinguish it from more lipophilic benzothiadiazine leads. Industrial antiviral R&D teams can deploy this compound as a monocyclic starting point for fragment-based or structure-guided optimization of next-generation HCV inhibitors with potentially superior ADME profiles.

Physicochemical Benchmarking Standard for Thiadiazine Dioxide Ionization Profiling

The experimentally characterized pKa of the 3-methyl analog (2.94 ± 0.10) [3] serves as a reference point, but the methyl carboxylate-substituted target compound introduces a distinct electronic environment that shifts the sulfonamide NH acidity. The predicted pKa of 4.14 represents a ~1.2-unit increase, substantially altering the ionization profile at intestinal and endosomal pH. This compound therefore serves as a valuable calibration standard in pharmaceutical profiling laboratories for validating computational pKa prediction algorithms (e.g., ACD, Marvin, ADMET Predictor) against the thiadiazine dioxide chemotype. Procurement is warranted for CROs and pharma DMPK groups building in-house physicochemical databases for heterocyclic sulfonamides, where accurate pKa prediction remains challenging for tautomeric, ionizable scaffolds [3].

α7 Nicotinic Acetylcholine Receptor PAM Scaffold with Differentiated CNS Drug-like Properties

Patent literature identifies thiadiazine 1,1-dioxide derivatives as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a validated target for cognitive impairment in schizophrenia and Alzheimer's disease [4]. The 5-phenyl-2H-1,2,6-thiadiazine core appears in generic and specific claims within this patent space. Methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide, with its lower molecular weight and balanced lipophilicity (predicted logD ~1.10), may offer improved CNS drug-like properties compared to more complex benzothiadiazine PAMs. Neuroscience-focused biotech and pharma programs exploring α7 nAChR PAMs can utilize this compound as a starting point for hit-to-lead optimization with a favorable CNS MPO (Multiparameter Optimization) score profile.

Quote Request

Request a Quote for methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.